molecular formula C7H5FN2 B3030640 3-Ethynyl-5-fluoropyridin-2-amine CAS No. 936344-74-0

3-Ethynyl-5-fluoropyridin-2-amine

Cat. No.: B3030640
CAS No.: 936344-74-0
M. Wt: 136.13
InChI Key: UGROGKLIRFHPAY-UHFFFAOYSA-N
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Description

3-Ethynyl-5-fluoropyridin-2-amine: is a chemical compound with the molecular formula C7H5FN2 It is a derivative of pyridine, featuring an ethynyl group at the third position and a fluorine atom at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-5-fluoropyridin-2-amine typically involves the introduction of the ethynyl and fluorine groups onto the pyridine ring. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, to introduce the ethynyl group. The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor or N-fluorobenzenesulfonimide.

Industrial Production Methods

Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions typically include the use of solvents like dimethylformamide or tetrahydrofuran, and bases such as triethylamine or potassium carbonate.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-5-fluoropyridin-2-amine undergoes various types of chemical reactions, including:

    Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution.

    Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used.

    Electrophilic Addition: Reagents such as bromine or iodine can be used for addition to the ethynyl group.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while addition reactions can produce dihalo derivatives.

Scientific Research Applications

3-Ethynyl-5-fluoropyridin-2-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the production of agrochemicals and materials science research.

Mechanism of Action

The mechanism of action of 3-Ethynyl-5-fluoropyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with active site residues, while the fluorine atom can participate in hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target proteins and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3-Ethynylpyridine: Lacks the fluorine atom, making it less reactive in certain substitution reactions.

    5-Fluoropyridin-2-amine: Lacks the ethynyl group, affecting its ability to participate in addition reactions.

    3-Ethynyl-2-aminopyridine: Lacks the fluorine atom, altering its electronic properties and reactivity.

Uniqueness

3-Ethynyl-5-fluoropyridin-2-amine is unique due to the presence of both the ethynyl and fluorine groups, which confer distinct reactivity and interaction profiles. This combination of functional groups makes it a versatile compound for various synthetic and research applications.

Properties

IUPAC Name

3-ethynyl-5-fluoropyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-2-5-3-6(8)4-10-7(5)9/h1,3-4H,(H2,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGROGKLIRFHPAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=C(N=CC(=C1)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10717536
Record name 3-Ethynyl-5-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

936344-74-0
Record name 3-Ethynyl-5-fluoropyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10717536
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixture of 5-fluoro-3-iodo-pyridin-2-ylamine (751 mg, 3.16 mmol) described in Manufacturing Example 173-1-1, trimethylsilylacetylene (874 μL, 6.32 mmol), copper (I) iodide (60.2 mg, 0.32 mmol), N,N-diisopropylethylamine (1.07 mL, 6.32 mmol), and N-methylpyrrolidinone (15 mL) was added tetrakis(triphenylphosphine)palladium (0) (183 mg, 0.16 mmol), which was stirred for 3 hours under nitrogen atmosphere at 70° C. This reaction solution was cooled to room temperature, and then partitioned into ethyl acetate and water. The organic layer was separated, washed with water and saturated aqueous sodium chloride, dried over anhydrous magnesium sulfate, and filtered. The filtrate was concentrated under a reduced pressure, and the residue thus obtained was purified by NH silica gel column chromatography and then silica gel column chromatography (heptane:ethyl acetate=1:1) to obtain the title compound (129 mg, 30%).
Quantity
751 mg
Type
reactant
Reaction Step One
Quantity
874 μL
Type
reactant
Reaction Step Two
Quantity
1.07 mL
Type
reactant
Reaction Step Three
Name
copper (I) iodide
Quantity
60.2 mg
Type
catalyst
Reaction Step Four
Quantity
183 mg
Type
catalyst
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Six
Yield
30%

Synthesis routes and methods II

Procedure details

A solution of 5-fluoro-3-trimethylsilanylethynyl-pyridin-2-ylamine (3.2 g, 15.4 mmol) in MeOH (77 mL) and K2CO3 (11 g, 7.7 mmol) is stirred at rt for 0.5 h. The mixture is filtered through Celite and concentrated. The residue is purified by silica gel chromatography eluting with 15%-55% EtOAc in heptane to afford 3-ethynyl-5-fluoro-pyridin-2-ylamine (1.55 g, 74%). MS: 137 (M+H); 1H NMR (300 MHz, CDCl3): δ 7.94 (d, 1H), 7.35 (m, 1H), 4.91 (s, NH2, 2H), 3.44 (s, 1H).
Quantity
3.2 g
Type
reactant
Reaction Step One
Name
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
77 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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